![molecular formula C8H9N3 B112966 3-Methylimidazo[1,2-a]pyridin-5-amine CAS No. 74420-50-1](/img/structure/B112966.png)

3-Methylimidazo[1,2-a]pyridin-5-amine

Descripción general

Descripción

“3-Methylimidazo[1,2-a]pyridin-5-amine” is a chemical compound with the empirical formula C8H9N3. It has a molecular weight of 147.18 . This compound is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

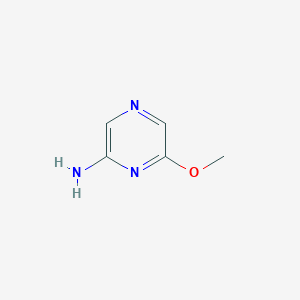

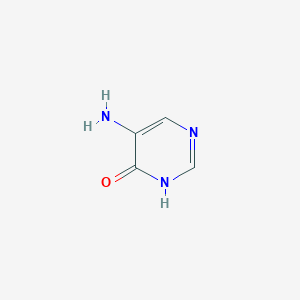

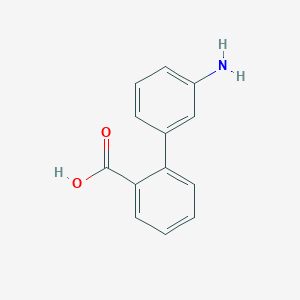

Molecular Structure Analysis

The molecular structure of “3-Methylimidazo[1,2-a]pyridin-5-amine” is characterized by an imidazo[1,2-a]pyridine core, which is a fused nitrogen-bridged heterocyclic compound . This core is considered a privileged structure because of its occurrence in many natural products .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, have been the subject of numerous chemical reactions due to their potential pharmaceutical applications . These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Aplicaciones Científicas De Investigación

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Antimicrobial Activity

3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-methylimidazo[1,2-a]pyridine, has shown antimicrobial properties against Staphylococcus aureus .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have been reported in different technological applications such as optoelectronic devices .

Sensors

These derivatives have also been used in the development of sensors .

Anti-cancer Drugs

Imidazo[1,2-a]pyridine derivatives have been used in the development of anti-cancer drugs .

Emitters for Confocal Microscopy and Imaging

These compounds have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Treatment of Cardiovascular Diseases

Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cardiovascular diseases .

Treatment of Alzheimer’s Disease

Imidazo[1,2-a]pyridine derivatives have also been proposed for the treatment of Alzheimer’s disease .

Mecanismo De Acción

Target of Action

The compound 3-Methylimidazo[1,2-a]pyridin-5-amine, also known as 5-Amino-3-methylimidazo[1,2-a]pyridine, has been identified as a potential inhibitor of glutamine synthetase (MtGS) . This enzyme plays a crucial role in the biosynthesis of glutamine, an amino acid that is essential for various metabolic processes.

Mode of Action

The compound interacts with its target, the glutamine synthetase, by binding to its active site. This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of glutamine . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

By inhibiting glutamine synthetase, the compound affects the glutamine biosynthesis pathway . Glutamine is a critical amino acid involved in protein synthesis, energy production, and other metabolic processes. Therefore, the inhibition of this pathway can have significant downstream effects, potentially disrupting the growth and proliferation of cells .

Pharmacokinetics

Similar compounds have shown compatible pharmacokinetic and safety profiles with once-daily dosing

Result of Action

The primary result of the compound’s action is the inhibition of glutamine synthetase, leading to a disruption in glutamine biosynthesis. This can result in a significant reduction in cell growth and proliferation, particularly in cells that rely heavily on glutamine for their metabolic processes .

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridines, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, have been attracting substantial interest due to their potential pharmaceutical applications . The latest pieces of literature suggest that new initiatives towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods are being explored .

Propiedades

IUPAC Name |

3-methylimidazo[1,2-a]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-5-10-8-4-2-3-7(9)11(6)8/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBRSDDSAAEVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505238 | |

| Record name | 3-Methylimidazo[1,2-a]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylimidazo[1,2-a]pyridin-5-amine | |

CAS RN |

74420-50-1 | |

| Record name | 3-Methylimidazo[1,2-a]pyridin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylimidazo[1,2-a]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74420-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)

![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)